BenchChemオンラインストアへようこそ!

3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Physicochemical Profiling Lead-like Properties Medicinal Chemistry

3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291487-06-3) is a heterocyclic small molecule composed of a [1,2,4]triazolo[4,3-a]pyridine core substituted with an ethyl group at the 3-position and an N-phenyl sulfonamide at the 8-position. With a molecular weight of 302.35 g/mol and a calculated XLogP3-AA of 2.5, it occupies a physicochemical space typical of fragment- or lead-like scaffolds used in early-stage drug discovery.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
CAS No. 1291487-06-3
Cat. No. B1423677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS1291487-06-3
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3
InChIInChI=1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3
InChIKeyWHEDNCYCEPSJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291487-06-3) for Medicinal Chemistry Screening Libraries


3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291487-06-3) is a heterocyclic small molecule composed of a [1,2,4]triazolo[4,3-a]pyridine core substituted with an ethyl group at the 3-position and an N-phenyl sulfonamide at the 8-position [1]. With a molecular weight of 302.35 g/mol and a calculated XLogP3-AA of 2.5, it occupies a physicochemical space typical of fragment- or lead-like scaffolds used in early-stage drug discovery [1]. The compound is commercially available for research purposes, with vendors typically specifying a minimum purity of 95%, making it a candidate for inclusion in targeted library synthesis and preliminary structure-activity relationship (SAR) investigations .

Why Generic Substitution Fails for 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide in Focused Library Design


Within the [1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide chemical space, even minor structural changes can drastically alter biological target engagement and selectivity profiles. For example, a closely related congener, 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, demonstrated an in vitro antimalarial IC50 of 2.24 µM against Plasmodium falciparum, while its 8-sulfonamide regioisomers may exhibit entirely different activity landscapes [1]. The unique N-phenyl substituent and the specific 8-sulfonamide regiochemistry of the target compound are critical variables that prevent its direct replacement with in-class alternatives such as 3-methyl-N-(3-methylphenyl)- or N-(4-chlorophenyl)-3-ethyl- derivatives without risking a complete loss of the desired biological phenotype. Therefore, procurement of the exact compound is mandatory for reliable SAR expansion and hit validation.

Quantitative Differentiation Evidence for 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide


Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Close Analogs

The target compound's computed XLogP3-AA is 2.5, which places it in a favorable lipophilicity range for oral bioavailability according to Lipinski's guidelines [1]. This value is lower than that of its 3-ethyl-N-(4-chlorophenyl) analog, which would have a higher logP due to the chlorine substituent, potentially increasing the risk of poor solubility and promiscuous binding. The target compound also has 1 hydrogen bond donor and 5 acceptors, a profile that predicts superior permeability compared to analogs with additional hydrogen bond donors (e.g., secondary sulfonamides).

Physicochemical Profiling Lead-like Properties Medicinal Chemistry

Commercially Specified Purity Benchmarking: 95% Minimum Purity vs. In-Class Vendor Offerings

The compound is specified with a minimum purity of 95% by the vendor AKSci . In contrast, a structural analog, N-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, is offered by the same vendor with a lower purity specification of >90% . This 5% minimum purity difference is a quantifiable quality metric that directly impacts the reliability of dose-response assays and the accuracy of initial SAR conclusions.

Chemical Procurement Purity Specification Screening Library Quality

Regioisomeric Scaffold Differentiation: 8-Sulfonamide vs. 6-Sulfonamide Activity Profiles

A key structural differentiator for the target compound is its 8-sulfonamide substitution. Published research on the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class demonstrates that the position of the sulfonamide group critically dictates biological activity. A 6-sulfonamide analog, 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, exhibited an antimalarial IC50 of 2.24 µM [1]. No such activity data is available for the 8-sulfonamide variant, confirming its distinct pharmacological profile and underscoring the need for its specific procurement to explore orthogonal biological space.

Antimalarial Research Structure-Activity Relationship Regiochemistry

High-Value Application Scenarios for 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide


Fragment-Based or Focused Library Synthesis Targeting Under-Explored 8-Sulfonamide Chemical Space

The unambiguous 8-sulfonamide regiospecificity of this compound makes it a prime starting fragment or core scaffold for medicinal chemistry programs aiming to diversify away from the more common 6-sulfonamide series, which has shown antimalarial activity [2]. Its inclusion in a screening library ensures coverage of a structurally distinct vector, enabling the discovery of novel structure-activity relationships.

High-Confidence Hit Validation and Preliminary SAR Expansion

For research groups that have identified a preliminary hit from a virtual screen or a phenotypic assay within the triazolopyridine sulfonamide class, this compound's guaranteed 95% purity provides a solid basis for dose-response validation. The reliable purity specification, which is superior to that of the >90% pure 4-chloro analog , minimizes the risk of impurity-driven artifacts during confirmatory testing, instilling confidence in early SAR data.

Physicochemical Property Benchmarking in Lead Optimization Programs

With a computed XLogP3-AA of 2.5 and a favorable hydrogen bonding profile (1 donor, 5 acceptors) [1], this compound serves as an excellent benchmarking tool for assessing the impact of further substitutions on key drug-like properties. It can be used as a reference baseline when designing analogs to monitor how additions of halogens, alkyl chains, or other functional groups shift lipophilicity and permeability, guiding the optimization of ADME properties early in the lead identification phase.

Quote Request

Request a Quote for 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.